Cas no 2229617-91-6 (5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol)

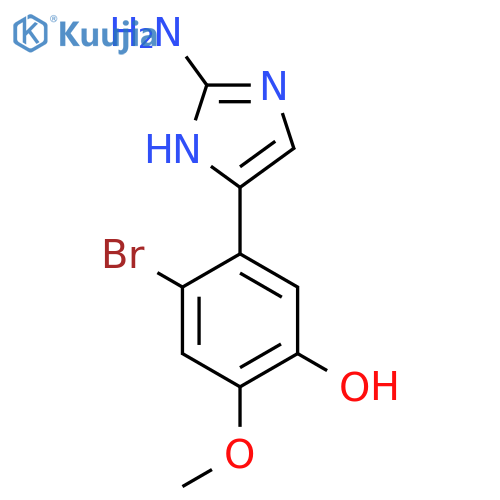

2229617-91-6 structure

商品名:5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol

- EN300-1935089

- 2229617-91-6

-

- インチ: 1S/C10H10BrN3O2/c1-16-9-3-6(11)5(2-8(9)15)7-4-13-10(12)14-7/h2-4,15H,1H3,(H3,12,13,14)

- InChIKey: AMRGSLFPRPJFJF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1C1=CN=C(N)N1)O)OC

計算された属性

- せいみつぶんしりょう: 282.99564g/mol

- どういたいしつりょう: 282.99564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 84.2Ų

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935089-0.05g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1935089-0.5g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1935089-10.0g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 10g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-1935089-5g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 5g |

$3520.0 | 2023-09-17 | ||

| Enamine | EN300-1935089-5.0g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 5g |

$3520.0 | 2023-05-31 | ||

| Enamine | EN300-1935089-1.0g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 1g |

$1214.0 | 2023-05-31 | ||

| Enamine | EN300-1935089-10g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1935089-1g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1935089-0.1g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1935089-2.5g |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |

2229617-91-6 | 2.5g |

$2379.0 | 2023-09-17 |

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

2229617-91-6 (5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol) 関連製品

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量